(4,4-Dimethylpyrrolidin-2-YL)methanol
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Overview
Description
(4,4-Dimethylpyrrolidin-2-YL)methanol is a chemical compound with the molecular formula C7H15NO. It is a cyclic tertiary amine that contains a hydroxyl group. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpyrrolidin-2-YL)methanol typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the hydroxyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process is monitored and controlled using advanced instrumentation to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylpyrrolidin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,4-Dimethylpyrrolidin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Dimethylpyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tertiary amine structure allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(4,4-Dimethylpyrrolidin-2-yl)methanol: A similar compound with slight variations in its structure.
(4,4-Dimethyl-2-pyrrolidinyl)methanol: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a cyclic tertiary amine and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4,4-dimethylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073283-04-1 |
Source
|
Record name | (4,4-dimethylpyrrolidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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